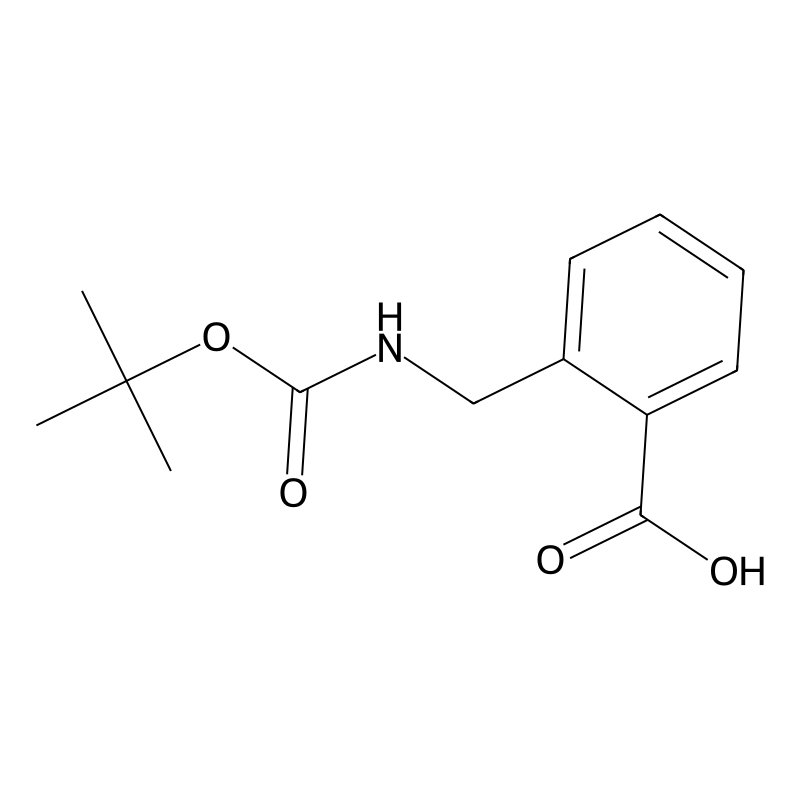2-(Boc-aminomethyl)benzoic acid
Catalog No.
S758820
CAS No.
669713-61-5
M.F
C13H17NO4
M. Wt
251.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
669713-61-5
Product Name
2-(Boc-aminomethyl)benzoic acid
IUPAC Name
2-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]benzoic acid
Molecular Formula
C13H17NO4
Molecular Weight
251.28 g/mol
InChI
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)10(14)8-6-4-5-7-9(8)11(15)16/h4-7,10H,14H2,1-3H3,(H,15,16)
InChI Key
GWVKDNNYKKKOHC-UHFFFAOYSA-N
SMILES
CC(C)(C)OC(=O)NCC1=CC=CC=C1C(=O)O
Canonical SMILES
CC(C)(C)OC(=O)C(C1=CC=CC=C1C(=O)O)N
Synthesis of Peptides and Proteins
2-(Boc-aminomethyl)benzoic acid serves as a protected amino acid precursor. The "Boc" group (tert-Butyloxycarbonyl) acts as a protecting group for the amine functionality. This allows for selective manipulation of other functional groups within the molecule during peptide synthesis. Once the desired peptide chain is formed, the Boc group can be removed under specific conditions to reveal the free amine, enabling further reactions or incorporation into larger protein structures. Source: Boc protection in peptide synthesis:
- Origin: Commercially available from chemical suppliers like Sigma-Aldrich []. Likely synthesized from readily available starting materials.
- Significance: Boc-Oamb serves as a versatile building block due to the presence of two key functional groups: a carboxylic acid group (COOH) and a protected amine group (Boc-NHCH2-). The Boc (tert-butyloxycarbonyl) group is a protecting group commonly used in organic synthesis to prevent unwanted reactions of the amine. The combination allows for strategic manipulation during molecule construction.
Molecular Structure Analysis
- The core structure is a benzoic acid ring (benzene with a carboxylic acid group) with a methylene bridge (CH2) attached at the 2nd position. This bridge connects to a protected amine (Boc-NH2).
- Key features:
- Aromatic ring: Provides stability and unique reactivity patterns.
- Carboxylic acid group: Enables formation of amide bonds, crucial for linking amino acids or other amine-containing molecules.
- Protected amine group: Allows for selective reactions at the amine after Boc group removal using specific conditions.
Chemical Reactions Analysis
- Synthesis: Specific details regarding the synthesis of Boc-Oamb are not readily available in scientific literature. However, benzoic acid derivatives with similar structures are often synthesized through Friedel-Crafts acylation reactions or via multistep processes involving halogenation and subsequent amination steps [].
- Deprotection: The Boc protecting group can be removed under acidic conditions to reveal the free amine (H2NCH2-). This allows for further functionalization through reactions specific to primary amines.
- Coupling reactions: The carboxylic acid group can participate in various coupling reactions, such as amide bond formation with amines or peptides using appropriate coupling reagents. This is a vital step in constructing complex molecules like pharmaceuticals or functional materials.
Physical And Chemical Properties Analysis
- Data on specific physical and chemical properties of Boc-Oamb is limited. However, based on similar compounds, we can expect:
- Melting point: Likely in the range of 100-200°C [].
- Solubility: Moderately soluble in organic solvents like dichloromethane, dimethylformamide (DMF), or tetrahydrofuran (THF) due to the presence of both aromatic and polar functional groups.
- Stability: The benzoic acid core and Boc protecting group offer good stability under most storage conditions. However, the compound might be sensitive to strong acids or bases.
Mechanism of Action (Not Applicable)
Boc-Oamb is not a biologically active molecule and doesn't have a specific mechanism of action within living systems. Its purpose lies in serving as a precursor for the synthesis of more complex molecules.
- Specific safety data for Boc-Oamb is not readily available. However, considering its functional groups, one can expect:
- Mild irritant: May cause skin or eye irritation upon contact.
- Dust hazard: Inhalation of dust particles may irritate the respiratory system.
- Standard laboratory safety practices: Always wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when handling the compound.
XLogP3
-0.9
Hydrogen Bond Acceptor Count
5
Hydrogen Bond Donor Count
2
Exact Mass
251.11575802 g/mol
Monoisotopic Mass
251.11575802 g/mol
Heavy Atom Count
18
GHS Hazard Statements
Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








